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Compound of Interest

Compound Name: Allyl propionate

Cat. No.: B1584478 Get Quote

A Spectroscopic Showdown: Allyl Propionate
and Its Isomers
A detailed comparative analysis of the spectroscopic signatures of allyl propionate,

cyclopropyl propanoate, and propargyl propionate for researchers, scientists, and drug

development professionals.

In the realm of organic chemistry and drug development, the precise identification and

characterization of molecules are paramount. Isomers, compounds sharing the same molecular

formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and

biological properties. This guide provides a comprehensive spectroscopic comparison of allyl
propionate and two of its key isomers: cyclopropyl propanoate and propargyl propionate. By

examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to

equip researchers with the necessary tools to differentiate these closely related molecules.

Isomeric Structures at a Glance
Allyl propionate, cyclopropyl propanoate, and propargyl propionate all share the molecular

formula C₆H₁₀O₂. However, their structural differences, centered around the C₃H₅ alkyl group,

give rise to unique spectroscopic fingerprints.
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Figure 1: Isomeric relationship of the compared esters.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for allyl propionate and its

isomers. It is important to note that while experimental data is provided for allyl propionate,

the data for cyclopropyl propanoate and propargyl propionate is a combination of experimental

data for closely related structures and predicted values due to the limited availability of

published experimental spectra for these specific isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ) [ppm]
and Multiplicity

Assignment

Allyl Propionate 5.98-5.88 (m, 1H) -CH=CH₂

5.32-5.20 (m, 2H) -CH=CH₂

4.57 (d, J=5.7 Hz, 2H) -O-CH₂-

2.34 (q, J=7.6 Hz, 2H) -CO-CH₂-

1.15 (t, J=7.6 Hz, 3H) -CH₃

Cyclopropyl Propanoate ~3.8 (m, 1H) -O-CH- (cyclopropyl)

(Predicted/Related Data) ~2.3 (q, J=7.5 Hz, 2H) -CO-CH₂-

~1.1 (t, J=7.5 Hz, 3H) -CH₃

~0.8-0.5 (m, 4H) cyclopropyl CH₂

Propargyl Propionate ~4.7 (d, J=2.4 Hz, 2H) -O-CH₂-

(Related Data)[1] ~2.5 (t, J=2.4 Hz, 1H) ≡C-H

~2.4 (q, J=7.5 Hz, 2H) -CO-CH₂-

~1.2 (t, J=7.5 Hz, 3H) -CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) [ppm] Assignment

Allyl Propionate 174.2 C=O

132.1 -CH=

118.4 =CH₂

65.2 -O-CH₂-

27.6 -CO-CH₂-

9.1 -CH₃

Cyclopropyl Propanoate ~175 C=O

(Predicted/Related Data) ~65 -O-CH-

~28 -CO-CH₂-

~10 cyclopropyl CH₂

~9 -CH₃

Propargyl Propionate ~173 C=O

(Predicted/Related Data) ~77 ≡C-H

~75 -C≡

~52 -O-CH₂-

~27 -CO-CH₂-

~9 -CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
Other Key Bands
(cm⁻¹)

Allyl Propionate ~1745 ~1180
~3080 (=C-H), ~1645

(C=C)

Cyclopropyl

Propanoate
~1735 ~1170

~3010 (cyclopropyl C-

H)

Propargyl Propionate ~1750 ~1160
~3300 (≡C-H), ~2120

(C≡C)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Allyl Propionate 114 57, 41, 29, 27

Cyclopropyl Propanoate 114 71, 57, 43, 41

Propargyl Propionate 112 (M-2H) 57, 39, 29

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid

ester samples. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation

NMR Tube Loading

Dissolve ~5-20 mg in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3)

Spectrometer Setup

Transfer to a 5 mm NMR tube

Data Acquisition

Lock, tune, and shim the instrument

Data Processing

Acquire 1H and 13C spectra

F

Fourier transform, phase, and baseline correct

Click to download full resolution via product page

Figure 2: General workflow for NMR spectroscopy.

Sample Preparation: Dissolve approximately 5-20 mg of the liquid ester in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard.

NMR Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then

locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is

optimized through a process called shimming.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt

plates (e.g., NaCl or KBr) to create a thin film.

Background Spectrum: A background spectrum of the empty salt plates is recorded.

Sample Spectrum: The sample is placed in the IR spectrometer, and the spectrum is

recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the volatile ester is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the molecules are bombarded with electrons (Electron

Ionization - EI), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

This comparative guide highlights the distinct spectroscopic features of allyl propionate and its

isomers, providing a valuable resource for their unambiguous identification. The subtle yet

significant differences in their NMR, IR, and MS spectra, arising from their unique structural

arrangements, underscore the power of these analytical techniques in chemical and

pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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